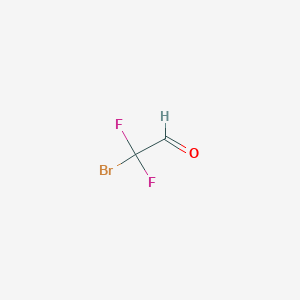
Bromodifluoroacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromodifluoroacetaldehyde is an organic compound with the chemical formula C2HBrF2O. It is a colorless to slightly yellow liquid that is used in various chemical reactions and industrial applications. The presence of both bromine and fluorine atoms in its structure makes it a valuable reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromodifluoroacetaldehyde can be synthesized through several methods. One common method involves the reaction of difluorobromoacetonitrile with water under acidic conditions. Another method includes the reaction of ethyl fluorosulfonoxydifluoroacetate with sodium bromide in the solvent sulfolane at 100°C for 12 hours, yielding ethyl bromodifluoroacetate, which can then be hydrolyzed to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Bromodifluoroacetaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form difluoroacetic acid.
Reduction: Reduction reactions can convert it to difluoroethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are commonly used.
Major Products Formed
Oxidation: Difluoroacetic acid.
Reduction: Difluoroethanol.
Substitution: Products depend on the nucleophile used, such as difluoromethoxyethanol or difluoroacetonitrile.
Scientific Research Applications
Bromodifluoroacetaldehyde has several applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Fluorinated compounds derived from this compound are investigated for their potential as drug candidates.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bromodifluoroacetaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can undergo nucleophilic substitution, oxidation, and reduction reactions, making the compound versatile in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: Similar in structure but contains an ester group instead of an aldehyde group.
Difluorobromoacetic acid: Contains a carboxylic acid group instead of an aldehyde group.
Difluorobromoacetonitrile: Contains a nitrile group instead of an aldehyde group.
Uniqueness
Bromodifluoroacetaldehyde is unique due to its aldehyde functional group, which makes it highly reactive and versatile in various chemical reactions. Its ability to form stable fluorinated compounds is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-bromo-2,2-difluoroacetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrF2O/c3-2(4,5)1-6/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVVULJBVQNMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30706705 |
Source


|
| Record name | Bromo(difluoro)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30706705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353-79-7 |
Source


|
| Record name | Bromo(difluoro)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30706705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
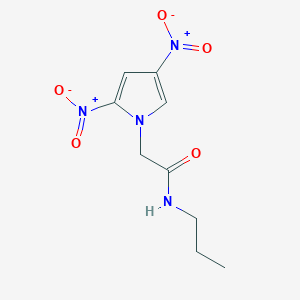

![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)
![5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate](/img/structure/B14744891.png)


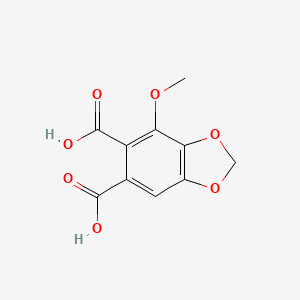
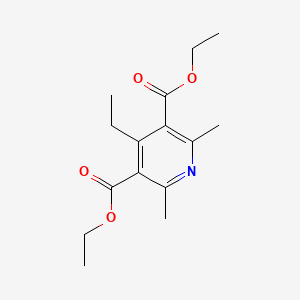

![Diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate](/img/structure/B14744917.png)
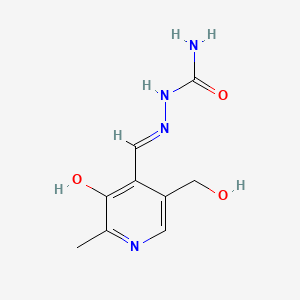
![[4-(Oxoarsanyl)phenyl]arsonic acid](/img/structure/B14744929.png)
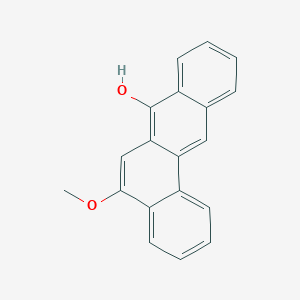
![N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14744938.png)
